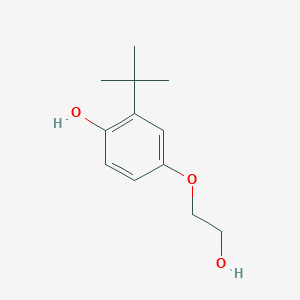
2-Tert-butyl-4-(2-hydroxyethoxy)phenol
Cat. No. B8589800
Key on ui cas rn:
143450-98-0
M. Wt: 210.27 g/mol
InChI Key: UHMONBNAXZUHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05147902
Procedure details


332 g (2 mol) of t-butylhydroquinone and 1 g of potassium iodide were dissolved in 2 l of water under nitrogen atmosphere, and were heated to 80° C. Thereafter, to the solution thus obtained, were dropwise added 232 g (2.8 mol) of 48% sodium hydroxide aqueous solution and 200 g (2.5 mol) of ethylene chlorohydrine at the same time for 3 hours while constantly maintaining alkaline. After finishing this dropwise addition, the resultant reaction mixture was heated for 8 hours at the reflux temperature. After cooling the reaction mixture thus obtained, the reaction mixture was neutralized with sulfuric acid and was extracted with toluene. After removing solvent, the remaining material was distilled under reduced pressure and the distillate was recrystallized from toluene to obtain 200 g of 2-t-butyl-4-(2'-hydroxyethoxy)phenol. The reaction formula (alkylation) is illustrated in the following. ##STR4##






Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].[CH2:15](Cl)[CH2:16][OH:17].S(=O)(=O)(O)O>O.[I-].[K+]>[C:1]([C:5]1[CH:11]=[C:10]([O:12][CH2:15][CH2:16][OH:17])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
332 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(O)C=CC(=C1)O
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
232 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, to the solution thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while constantly maintaining alkaline
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
this dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated for 8 hours at the reflux temperature
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the remaining material was distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the distillate was recrystallized from toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)OCCO)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 200 g | |
| YIELD: CALCULATEDPERCENTYIELD | 47.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
